molecular formula C11H15ClN2 B1530359 4-Chloro-2-(piperidin-1-yl)aniline CAS No. 1211539-92-2

4-Chloro-2-(piperidin-1-yl)aniline

Cat. No. B1530359
CAS RN: 1211539-92-2
M. Wt: 210.7 g/mol
InChI Key: LCMXORPWQZAMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(piperidin-1-yl)aniline is a chemical compound with the molecular formula C11H15ClN2. It has a molecular weight of 210.71 . It is a solid substance with a melting point between 45 - 47 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN2/c12-9-4-5-10(13)11(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid substance with a melting point between 45 - 47 degrees Celsius . It has a molecular weight of 210.71 .

Scientific Research Applications

  • Synthesis and Antiproliferative Activity : Tetrahydropyridines (THPs), synthesized using anilines, have shown significant anticancer activity, particularly the piperidin-4-one-3-carboxylates derivatives (Aeluri et al., 2012).

  • Molecular Structure Analysis : 4-Piperidinecarboxylic acid hydrochloride, a related compound, has been characterized for its molecular structure through X-ray diffraction, supporting insights into the structural properties of similar compounds (Szafran, Komasa & Bartoszak-Adamska, 2007).

  • Hypoxic-Cytotoxic Agents : New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, with piperazine and aniline derivatives, show promise as hypoxic-cytotoxic agents, useful in cancer research (Ortega et al., 2000).

  • Antihypertensive Activity : Piperidin-2(1H)-ones derivatives, synthesized using aniline derivatives, were evaluated for their antihypertensive activity, suggesting potential in cardiovascular disease treatment (Clark et al., 1983).

  • Functionalized Piperidine Synthesis : A study on the synthesis of highly functionalized piperidine derivatives showcases the versatility of piperidine-related compounds in organic chemistry (Shaterian & Azizi, 2013).

  • Corrosion Inhibition : Anilines, including chloroaniline derivatives, have been studied for their effectiveness as corrosion inhibitors, which is crucial in industrial applications (Khaled & Hackerman, 2004).

  • Quinolinone Synthesis : Research into the synthesis of 4-trifluoromethyl-2-quinolinones using ortho-lithiated anilines demonstrates the potential of these compounds in medicinal chemistry (Leroux, Lefebvre & Schlosser, 2006).

  • Corrosion Inhibition Studies : Studies on Schiff base derivatives of aniline, including chloroaniline compounds, reveal their potential as corrosion inhibitors, particularly in acidic environments (Daoud et al., 2014).

  • Purine Derivative Synthesis : The reaction of chloroaniline derivatives with purines showcases their utility in synthesizing various biologically active purine derivatives (Кочергин, Александрова & Корсyнский, 2012).

  • Nanomagnetic Reusable Catalysts : Research on the use of piperidine-4-carboxylic acid in nanomagnetic reusable catalysts for the synthesis of pharmacologically significant compounds demonstrates the versatility of piperidine-based chemistry (Ghorbani‐Choghamarani & Azadi, 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-2-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-9-4-5-10(13)11(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMXORPWQZAMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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